![molecular formula C27H21ClN4O4 B2642853 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1185097-25-9](/img/structure/B2642853.png)
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H21ClN4O4 and its molecular weight is 500.94. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure Analysis
The compound under discussion is part of a broader category of chemically synthesized structures with varying applications in material science and pharmaceuticals. For instance, one of the studies outlines the chemical synthesis and structural analysis of related pyrimido[1,2‐a]benzimidazoles, showcasing the intricacies of chemical reactions and the formation of structurally diverse compounds through different synthetic pathways (Troxler & Weber, 1974).
Anticancer and Anti-Inflammatory Applications
Another research axis focuses on the synthesis of novel compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, highlighting the potential therapeutic applications of these compounds in medical science (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, certain derivatives have been tested for their anticancer activity, revealing the potential of these compounds in cancer treatment regimens (Al-Sanea et al., 2020).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical studies of bioactive analogs provide insights into their electronic properties, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling. Such studies are fundamental in understanding the physicochemical properties and the interaction mechanisms of these compounds at the molecular level (Mary et al., 2020).
Anti-Lung Cancer Activity
Some compounds within this chemical space have been identified with specific anti-lung cancer activity, demonstrating the potential of these compounds in targeted cancer therapies. The synthesis pathways and the biological testing underscore the importance of chemical modification in enhancing therapeutic efficacy against specific cancer types (Hammam et al., 2005).
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O4/c28-20-7-3-1-5-17(20)14-31-16-29-25-19-6-2-4-8-21(19)32(26(25)27(31)34)15-24(33)30-18-9-10-22-23(13-18)36-12-11-35-22/h1-10,13,16H,11-12,14-15H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVRMAHUWZXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
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